molecular formula C11H18FNO4 B3040324 (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid CAS No. 1864003-07-5

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

Cat. No.: B3040324
CAS No.: 1864003-07-5
M. Wt: 247.26
InChI Key: VAXFBQGBIHPZCF-JGVFFNPUSA-N
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Description

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Carboxylation: Introduction of the carboxylic acid group at the 4-position, which can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting molecules, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-Fluoropiperidine-4-carboxylic acid: Lacks the Boc protecting group, making it less stable during certain reactions.

    (3S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of a fluorine atom, leading to different reactivity and applications.

Uniqueness

(3S,4R)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(3S,4R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXFBQGBIHPZCF-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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